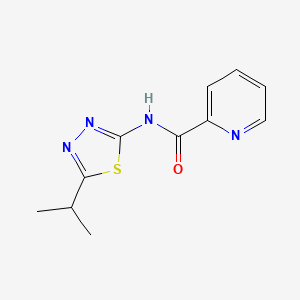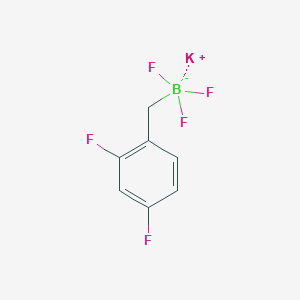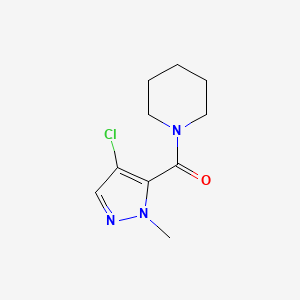![molecular formula C19H16N6O3 B2920666 3-(3,5-Dimethylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 888424-90-6](/img/structure/B2920666.png)
3-(3,5-Dimethylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,5-Dimethylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” belongs to a class of compounds known as triazolopyrimidines. These are heterocyclic compounds containing a triazole ring fused with a pyrimidine ring .
Molecular Structure Analysis
Triazolopyrimidines have a fused ring structure with nitrogen atoms at positions 1, 2, and 3 of the triazole ring and positions 4 and 5 of the pyrimidine ring . The specific molecular structure of this compound would require more detailed information.Applications De Recherche Scientifique
Synthetic Utility and Preparation Techniques
The exploration of triazolopyrimidinones and related heterocyclic compounds has provided insights into the synthetic utility of heteroaromatic azido compounds. Studies have demonstrated methods for preparing triazolo[1,5-a]thieno[3,2-d]pyrimidines, a class of compounds related to the triazolopyrimidinone structure, through reactions involving active methylene nitriles and azido-substituted thiophenes. This synthetic approach underscores the versatility of triazolopyrimidinones in generating novel heterocyclic compounds with potential applications in various fields of chemistry and biology (Westerlund, 1980).
Antimicrobial Activities
Research into triazolopyrimidine derivatives has identified several compounds with significant antibacterial properties. For instance, the study on the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines showcased their efficacy against a spectrum of Gram-positive and Gram-negative bacteria. Certain derivatives demonstrated potency comparable or superior to established antibiotics like chloramphenicol and streptomycin, suggesting their potential as novel antibacterial agents (Kumar et al., 2009).
Synthesis and Crystal Structure Analysis
The synthesis and structural analysis of triazolopyrimidine derivatives, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, have contributed to a deeper understanding of their molecular configurations. Crystallographic studies reveal how molecules form dimers and how π-stacking interactions between aromatic systems influence their assembly, highlighting the importance of structural considerations in the development of triazolopyrimidine-based compounds (Repich et al., 2017).
Derivatives with Antiviral and Antitumor Activities
Further explorations into the chemical space of triazolopyrimidines have led to the discovery of derivatives with promising antiviral and antitumor properties. For example, the regioselective N- and O-alkylation of 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones and related compounds has opened avenues for the development of new therapeutic agents with targeted biological activities (Islam et al., 2008).
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-12-6-13(2)8-16(7-12)24-18-17(21-22-24)19(26)23(11-20-18)10-14-4-3-5-15(9-14)25(27)28/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFKQBVNWBKGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

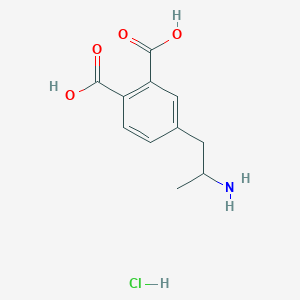
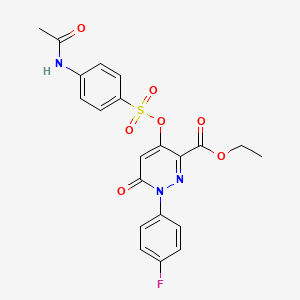
![2-hydroxy-8-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2920588.png)

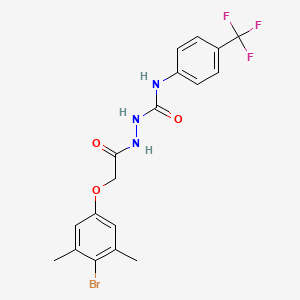
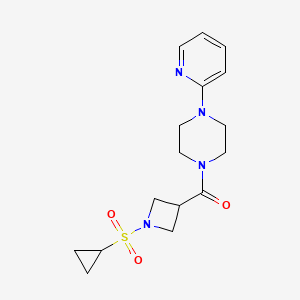
![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2920593.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2920594.png)
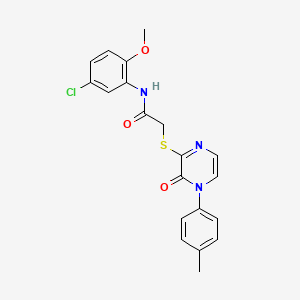
![2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2920596.png)
